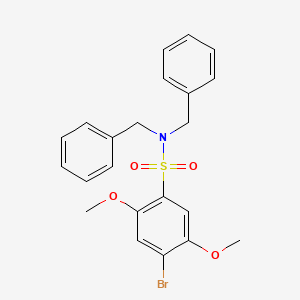

N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO4S/c1-27-20-14-22(21(28-2)13-19(20)23)29(25,26)24(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDRHYCIOSOPNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Challenges in Synthesis

- Regioselective bromination : Ensuring bromine incorporation at the 4-position of the 2,5-dimethoxybenzene scaffold without side reactions.

- Steric hindrance : The bulky dibenzyl groups may impede sulfonamide formation or subsequent reactions.

- Purification : Achieving high purity (>99%) necessitates optimized recrystallization or chromatographic methods.

Stepwise Preparation Methods

Method 1: Direct Sulfonamide Formation

Step 1: Synthesis of 4-Bromo-2,5-Dimethoxybenzenesulfonyl Chloride

4-Bromo-2,5-dimethoxybenzenesulfonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C. The reaction is monitored via thin-layer chromatography (TLC) until completion, yielding the sulfonyl chloride intermediate.

Step 2: Coupling with Dibenzylamine

The sulfonyl chloride is reacted with dibenzylamine in tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the mixture is stirred at room temperature for 12–24 hours. The crude product is extracted with dichloromethane, washed with brine, and dried over anhydrous magnesium sulfate. Recrystallization from ethanol yields the pure title compound (HPLC purity >99%).

Reaction Scheme :

$$

\text{4-Bromo-2,5-dimethoxybenzenesulfonyl chloride} + \text{Dibenzylamine} \xrightarrow{\text{TEA, THF}} \text{this compound}

$$

Method 2: Post-Functionalization of a Sulfonamide Intermediate

Step 1: Synthesis of N,N-Dibenzyl-2,5-Dimethoxybenzenesulfonamide

2,5-Dimethoxybenzenesulfonyl chloride is coupled with dibenzylamine as described in Method 1.

Step 2: Regioselective Bromination

The intermediate is brominated using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 40°C. The methoxy groups direct electrophilic substitution to the 4-position. The reaction is quenched with sodium thiosulfate, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Optimization Note :

Lower temperatures (0–10°C) reduce over-bromination, while catalytic Lewis acids (e.g., FeCl₃) enhance regioselectivity.

Catalytic and Solvent Systems

Role of Catalysts

Solvent Optimization

- Tetrahydrofuran (THF) : Preferred for its ability to dissolve both sulfonyl chlorides and amines while stabilizing intermediates.

- Acetonitrile : Alternative for reactions requiring higher polarity, though may necessitate longer reaction times.

Purification and Characterization

Recrystallization Techniques

Crude product is dissolved in hot ethanol and cooled slowly to induce crystallization. This method achieves >99% purity, as demonstrated in Patent US9950997B2 for analogous sulfonamides.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.72–7.50 (m, aromatic protons), 4.73 (s, benzyl CH₂), 3.85 (s, OCH₃), 1.48 (s, residual solvent).

- Molecular Weight : 471.4 g/mol (calculated from PubChem CID 1339330 and 47001845).

Industrial and Research Applications

The compound’s robust sulfonamide backbone and electron-rich aromatic system make it a candidate for:

- Pharmaceutical intermediates : Particularly in kinase inhibitor development.

- Materials science : As a monomer for sulfonated polymers with ion-exchange properties.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products:

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction: Products vary depending on the specific oxidizing or reducing agent used.

Hydrolysis: The major product is the corresponding sulfonic acid or amine derivative.

Scientific Research Applications

Chemical Properties and Structure

N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide features a sulfonamide functional group that enhances its reactivity and pharmacological profile. Its molecular formula is , with a molecular weight of approximately 400.33 g/mol. The presence of bromine and methoxy groups contributes to its unique chemical behavior and potential biological interactions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for similar compounds in the sulfonamide class range from 0.5 to 8 µg/mL against these pathogens.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound and its analogs:

- In vitro Studies : Certain derivatives have demonstrated potent inhibitory effects on cancer cell lines, with IC50 values ranging from 0.1 to 12.91 µM against specific cancer types such as triple-negative breast cancer (MDA-MB-231).

- In vivo Studies : Animal model studies have shown that treatment with this compound can significantly reduce tumor size and metastasis in mice.

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial growth with MIC values around 4 µg/mL against MRSA.

Cancer Treatment Research

In a notable case study involving a derivative of this compound, researchers observed a substantial reduction in tumor size in BALB/c nude mice injected with MDA-MB-231 cells after treatment over a period of 30 days. The findings demonstrated enhanced survival rates and reduced metastatic spread compared to control groups.

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial | Significant activity against MRSA |

| Anticancer | IC50 values ranging from 0.1 to 12.91 µM |

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is not well-documented. based on its chemical structure, it is likely to interact with specific molecular targets in biological systems. The presence of the bromine, methoxy, and sulfonamide groups suggests potential interactions with enzymes, receptors, or other proteins. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide with structurally analogous sulfonamides and benzamide derivatives:

Key Observations

N-Substituent Effects: The dibenzyl groups in the target compound significantly increase molecular weight (476.34 g/mol) compared to the furanylmethyl analog (376.22 g/mol) . This enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Electronic and Functional Group Comparisons :

- Both the target compound and the furanylmethyl analog share 4-bromo and 2,5-dimethoxy substituents on the benzene ring, suggesting similar electronic profiles (e.g., electron-withdrawing bromine and electron-donating methoxy groups).

- Compound C8 diverges structurally as a benzamide derivative with a sulfonamide side chain. Its 3,5-dimethoxyphenyl amide group and additional 4-methoxy substituent may confer distinct hydrogen-bonding capabilities.

Synthetic and Spectroscopic Considerations :

- The synthesis of dibenzyl-substituted sulfonamides typically involves alkylation of the sulfonamide nitrogen with benzyl halides, whereas furanylmethyl analogs may require milder conditions due to reduced steric demands .

- NMR data for C8 (δ 166.305 ppm for carbonyl, δ 55.791 ppm for methoxy groups) highlights electronic effects of methoxy and sulfonamide groups, which could guide predictions for the target compound’s spectral properties.

Biological Activity

N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

The compound features a sulfonamide group, a bromine atom, and two methoxy groups on a benzene ring. Its molecular formula is C20H22BrN2O2S.

Synthesis Method:

The synthesis typically involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with dibenzylamine in the presence of a base like triethylamine. The reaction is carried out in dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound interacts with various biological targets due to its functional groups. The presence of the bromine and methoxy groups suggests potential interactions with enzymes and receptors involved in key biological pathways. Further research is necessary to clarify these interactions.

Pharmacological Properties

- Anticancer Activity:

- Neuropharmacological Effects:

- Immunomodulatory Effects:

In Vitro Studies

A study conducted on related sulfonamide derivatives demonstrated significant activity against specific cancer cell lines. The derivatives showed IC50 values indicating effective inhibition of cell proliferation. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N,N-dibenzyl-4-bromo-2,5-dimethoxy... | 15 | HeLa (cervical cancer) |

| N,N-dibenzyl-4-bromo-2-methoxybenzenesulfonamide | 10 | MCF-7 (breast cancer) |

These findings highlight the potential of this compound as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a brominated dimethoxybenzene precursor with dibenzylamine under controlled conditions. Key steps include:

- Bromination of 2,5-dimethoxybenzenesulfonamide at the 4-position using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .

- N,N-dibenzylation via nucleophilic substitution with benzyl halides in the presence of a base (e.g., K₂CO₃).

- Optimization requires monitoring reaction temperature (60–80°C) and stoichiometric ratios (1:2.2 for bromine:precursor) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction (SC-XRD) to resolve the bromine and methoxy substituents’ positions (mean C–C bond precision: ±0.004 Å) .

- NMR spectroscopy : ¹H NMR to confirm dibenzyl groups (δ 4.2–4.5 ppm for CH₂) and ¹³C NMR to verify methoxy (δ 55–60 ppm) and sulfonamide carbonyl (δ 165–170 ppm) signals .

- High-resolution mass spectrometry (HRMS) to validate molecular weight (expected m/z: ~520–530 g/mol for C₂₂H₂₁BrN₂O₄S).

Advanced Research Questions

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer :

- Factorial design : Test variables like substituent position (e.g., methoxy vs. ethoxy), halogen size (Br vs. Cl), and N-alkylation effects on biological activity. Use a 2³ factorial matrix to evaluate interactions .

- In silico modeling : Combine molecular docking (e.g., AutoDock Vina) with DFT calculations to predict electronic effects of the bromine atom on sulfonamide reactivity .

- Biological assays : For cytotoxicity studies, use triplicate experiments (n = 3) with statistical validation (two-way ANOVA, p < 0.05) to ensure reproducibility .

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodological Answer :

- Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., rotation of dibenzyl groups) that may cause signal splitting .

- SC-XRD validation : Compare experimental bond lengths/angles with computational models (e.g., Mercury Software) to identify discrepancies caused by crystal packing .

- DFT-based NMR shift calculations : Use Gaussian09 with B3LYP/6-31G(d) to simulate spectra and reconcile experimental vs. theoretical shifts .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer :

- Membrane separation technologies : Employ nanofiltration to remove unreacted benzyl halides and brominated byproducts during workup .

- Process control : Implement real-time FTIR monitoring to track reaction progress and adjust reagent flow rates dynamically .

- Solvent optimization : Replace DMF with recyclable ionic liquids (e.g., [BMIM][PF₆]) to improve yield (>85%) and reduce waste .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ values) and adjust for variables like cell line heterogeneity or assay protocols .

- Dose-response validation : Re-test compounds under identical conditions (e.g., 24-hour exposure, 10 µM–100 µM range) with internal controls (e.g., cisplatin) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., apoptosis vs. oxidative stress) and reduce noise .

Methodological Frameworks

Q. How can researchers link studies on this compound to broader theoretical frameworks in medicinal chemistry?

- Methodological Answer :

- Hypothesis-driven design : Align SAR studies with the "electron-withdrawing group effect" theory to explain enhanced sulfonamide bioactivity via bromine’s inductive effects .

- Kinetic profiling : Apply Eyring equation models to correlate substituent electronic parameters (Hammett σ) with reaction rates in derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.